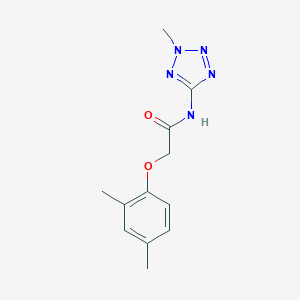![molecular formula C15H21N3O2 B251475 N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251475.png)
N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide, also known as P4VP, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been extensively studied for its potential applications in various fields, including drug discovery, material science, and bioengineering. In drug discovery, N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In material science, N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been used as a building block for the synthesis of novel polymers and hydrogels. In bioengineering, N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been utilized as a drug delivery system and as a substrate for cell culture.
Mecanismo De Acción
The exact mechanism of action of N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide is not fully understood. However, studies have suggested that N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of specific enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been shown to enhance the activity of certain enzymes involved in cellular metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide in lab experiments is its versatility and ease of synthesis. However, one of the limitations of using N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide is its low solubility in aqueous solutions, which can limit its applications in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide. One potential direction is the development of new drug candidates based on the structure of N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide and its potential applications in various fields. Finally, the development of new synthesis methods for N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide with higher yields and improved solubility could expand its use in lab experiments.
Métodos De Síntesis
N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide can be synthesized through a multi-step process involving the reaction of 4-bromoaniline with piperazine, followed by acylation with propanoyl chloride and finally, amidation with acetic anhydride. The yield of N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide obtained from this process is approximately 40-50%.
Propiedades
Fórmula molecular |
C15H21N3O2 |
|---|---|
Peso molecular |
275.35 g/mol |
Nombre IUPAC |
N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H21N3O2/c1-3-15(20)18-10-8-17(9-11-18)14-6-4-13(5-7-14)16-12(2)19/h4-7H,3,8-11H2,1-2H3,(H,16,19) |
Clave InChI |
UBGWZUGPCLIZGF-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C |
SMILES canónico |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B251392.png)
![2-[(3-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B251393.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B251395.png)
![4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B251398.png)
![N-[(2-methyltetrazol-5-yl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B251401.png)

![4-fluoro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B251404.png)
![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide](/img/structure/B251407.png)
![2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B251410.png)
![2-(2-chlorophenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251412.png)
![2,4-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251413.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B251417.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B251418.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B251419.png)